molecular formula C18H18N2O3S2 B2470788 2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide CAS No. 923388-61-8

2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2470788
CAS RN: 923388-61-8
M. Wt: 374.47
InChI Key: UYJRIOHGJJUHDC-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide, also known as BZS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BZS belongs to the class of sulfonamides and has been studied extensively for its various biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Antitumor Activities

Compounds structurally related to 2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide have been synthesized and studied for their antimicrobial and antitumor activities. For instance, sulfonamide derivatives exhibited significant antimicrobial activity, with some compounds showing high activity against most strains. The synthesized compounds displayed good antifungal activity against various strains, and a few demonstrated significant antitumor activity against different cancer cell lines (Fahim & Ismael, 2019).

Enzyme Inhibition

Several studies have focused on enzyme inhibition properties of these compounds. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and found to exhibit significant activity for urease inhibition, outperforming the standard used in the study. This indicates their potential use in treating diseases related to urease enzyme malfunction (Gull et al., 2016).

Ligand-Protein Interactions and Photovoltaic Efficiency

Benzothiazolinone acetamide analogs have been synthesized and analyzed for their ligand-protein interactions, revealing potential biological applications. Additionally, photochemical and thermochemical modeling of these compounds showed promising results for their use as photosensitizers in dye-sensitized solar cells, indicating their potential in renewable energy applications (Mary et al., 2020).

Photophysical Properties

Studies on the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl)acetamide crystals have provided insights into their molecular assemblies and interactions. The hydrogen bond associations and their characteristic nature depending on the substituent in the benzothiazole moiety have been elucidated, contributing to the understanding of their chemical behavior and potential applications (Balijapalli et al., 2017).

properties

IUPAC Name

2-benzylsulfonyl-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-2-14-9-6-10-15-17(14)20-18(24-15)19-16(21)12-25(22,23)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJRIOHGJJUHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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